molecular formula C24H23ClN2O4 B4727292 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B4727292
M. Wt: 438.9 g/mol
InChI Key: UHOYJCXFAOOEDT-UHFFFAOYSA-N
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Description

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the anilino intermediate: This step involves the reaction of 3-chloro-2-methylaniline with an appropriate reagent to introduce the anilino group.

    Coupling with benzamide: The anilino intermediate is then coupled with a benzamide derivative under specific conditions to form the desired compound.

    Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aniline structure but different substituents.

    Bromomethyl methyl ether: Another compound with a similar functional group arrangement.

Uniqueness

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c1-15-7-12-22(30-3)21(13-15)27-24(29)17-8-10-18(11-9-17)31-14-23(28)26-20-6-4-5-19(25)16(20)2/h4-13H,14H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYJCXFAOOEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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